Cas no 76893-85-1 ([4-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone)

[4-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone structure
76893-85-1 structure
Product Name:[4-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone
CAS-nummer:76893-85-1
MF:C38H50O2
MW:538.802411556244
CID:983013
PubChem ID:264882
Update Time:2025-04-20

[4-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone Chemische en fysische eigenschappen

Naam en identificatie

    • [4-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone
    • AG-K-59825; 1,4-Bis-(2,4,6-triisopropyl-benzoyl)-benzol; NSC100277; AC1L6CS1; benzene-1,4-diylbis{[2,4,6-tri(propan-2-yl)phenyl]methanone}; 1,4-bis-(2,4,6-triisopropyl-benzoyl)-benzene; CTK5E3548; AR-1H8380; AC1Q5CZH;
    • 76893-85-1
    • NSC-100277
    • DTXSID90295206
    • benzene-1,4-diylbis{[2,4,6-tri(propan-2-yl)phenyl]methanone}
    • NSC100277
    • Inchi: 1S/C38H50O2/c1-21(2)29-17-31(23(5)6)35(32(18-29)24(7)8)37(39)27-13-15-28(16-14-27)38(40)36-33(25(9)10)19-30(22(3)4)20-34(36)26(11)12/h13-26H,1-12H3
    • InChI-sleutel: BWIUGONJXLMFIC-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(=CC=1)C(C1C(=CC(=CC=1C(C)C)C(C)C)C(C)C)=O)C1C(=CC(=CC=1C(C)C)C(C)C)C(C)C

Berekende eigenschappen

  • Exacte massa: 538.3813
  • Monoisotopische massa: 538.381080833g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 10
  • Complexiteit: 707
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 11.4
  • Topologisch pooloppervlak: 34.1Ų

Experimentele eigenschappen

  • PSA: 34.14
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